molecular formula C21H20N4O2S B244701 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

カタログ番号 B244701
分子量: 392.5 g/mol
InChIキー: ZYIOUMZGAPJVCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide, commonly known as TPN-171, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 belongs to the class of small molecule inhibitors that selectively target the oncogenic protein, MDM2, which is overexpressed in various types of cancers.

作用機序

The mechanism of action of TPN-171 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. This, in turn, results in the induction of cell cycle arrest and apoptosis in cancer cells. TPN-171 has been shown to selectively target MDM2, without affecting the related protein, MDMX, which is essential for normal cell growth and development.
Biochemical and Physiological Effects
TPN-171 has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that TPN-171 induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. TPN-171 has also been shown to increase the expression of p53 target genes, which play critical roles in cell cycle regulation and apoptosis. In animal models, TPN-171 has been shown to significantly inhibit tumor growth, without causing any significant toxicity or side effects.

実験室実験の利点と制限

One of the significant advantages of TPN-171 is its high selectivity and specificity for MDM2, which makes it an ideal candidate for cancer treatment. TPN-171 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of TPN-171 is its relatively low solubility, which can make it challenging to administer in vivo.

将来の方向性

There are several future directions for the research and development of TPN-171. One of the key areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to TPN-171 treatment in cancer patients. Additionally, the combination of TPN-171 with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of TPN-171 analogs with improved pharmacokinetic properties and higher potency is an area of ongoing research.
Conclusion
In conclusion, TPN-171 is a novel compound with significant potential for cancer treatment. Its high selectivity and specificity for MDM2 make it an ideal candidate for cancer therapy. The synthesis of TPN-171 involves a multi-step process that requires optimization to improve yield and purity. TPN-171 has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of the MDM2-p53 interaction. TPN-171 has several advantages, including its favorable pharmacokinetic profile and low toxicity, but also has limitations, such as its low solubility. Future research directions for TPN-171 include the optimization of the synthesis method, identification of biomarkers, and development of analogs with improved pharmacokinetic properties and higher potency.

合成法

The synthesis of TPN-171 involves a multi-step process that starts with the reaction of 4-bromo-1,2-diaminobenzene with 2-thiophenecarboxylic acid. The resulting product is then subjected to a coupling reaction with 4-(4-aminophenyl)piperazine, followed by a cyclization step using trifluoroacetic acid. The final step involves the reaction of the intermediate compound with nicotinoyl chloride to yield TPN-171.

科学的研究の応用

TPN-171 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that TPN-171 inhibits the interaction between MDM2 and p53, resulting in the stabilization and activation of p53, which plays a critical role in the regulation of cell cycle and apoptosis. TPN-171 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.

特性

分子式

C21H20N4O2S

分子量

392.5 g/mol

IUPAC名

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H20N4O2S/c26-20(16-3-1-9-22-15-16)23-17-5-7-18(8-6-17)24-10-12-25(13-11-24)21(27)19-4-2-14-28-19/h1-9,14-15H,10-13H2,(H,23,26)

InChIキー

ZYIOUMZGAPJVCB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。